

"spectroscopic data of Baumycin B1 (NMR, MS, IR, UV-Vis)"

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Compound of Interest

Compound Name: *Baumycin B1*

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Spectroscopic Profile of Baumycin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Baumycin B1**, an anthracycline antibiotic. Due to the limited availability of directly published spectra for **Baumycin B1**, this document compiles data from the primary literature on closely related baumycins and general spectroscopic characteristics of the anthracycline class of compounds. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Baumycin B1 is a member of the baumycin complex, a group of anthracycline antibiotics produced by *Streptomyces* species. Its core structure consists of a tetracyclic aglycone, similar to daunorubicin, attached to a daunosamine sugar moiety which is further substituted.

Molecular Formula: $C_{34}H_{41}NO_{14}$

Molecular Weight: 687.7 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Baumycin B1** and its close analogs, derived from foundational studies on baumycin structures.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of anthracyclines is characterized by distinct absorption bands arising from the chromophore of the tetracyclic ring system.

Wavelength (λ_{max} , nm)	Solvent	Reference Compound(s)
~234	Methanol	Daunorubicin
~252	Methanol	Daunorubicin
~290	Methanol	Daunorubicin
~480, 495, 530	Methanol	Daunorubicin

Note: The exact absorption maxima for **Baumycin B1** may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands for anthracyclines are listed below.

Wavenumber (cm^{-1})	Functional Group Assignment
~3400	O-H stretching (hydroxyl groups)
~2950	C-H stretching (aliphatic)
~1720	C=O stretching (ester)
~1620	C=O stretching (quinone)
~1580	C=C stretching (aromatic)
~1285	C-O stretching (aromatic ether)
~1000-1100	C-O stretching (sugars, alcohols)

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Baumycin B1**.

m/z	Ion Type	Fragmentation
688.2527	[M+H] ⁺	Protonated molecule
513	[Aglycone+H] ⁺	Cleavage of the glycosidic bond

Note: The fragmentation pattern can provide valuable structural information about the sugar and aglycone moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of **Baumycin B1**. Due to the unavailability of the specific NMR data for **Baumycin B1** in readily accessible literature, the following tables provide expected chemical shift ranges based on the known structures of closely related baumycins and daunorubicin.

¹H NMR (Proton NMR) Data (Expected Ranges in CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity
Aromatic Protons	7.5 - 8.0	m
Anomeric Proton (H-1')	~5.4	br s
OCH ₃	~4.1	s
H-7	~5.2	br s
H-10	~3.0, ~2.6	d, d
Acetyl CH ₃	~2.4	s
Sugar Protons	1.5 - 4.5	m
C-5' CH ₃	~1.3	d

¹³C NMR (Carbon NMR) Data (Expected Ranges in CDCl₃)

Carbon	Chemical Shift (δ, ppm)
Carbonyls (Quinone)	186 - 187
Carbonyl (Acetyl)	~213
Carbonyl (Ester)	~170
Aromatic Carbons	110 - 162
Anomeric Carbon (C-1')	~100
OCH ₃	~57
C-7	~69
Aglycone Carbons	25 - 80
Sugar Carbons	30 - 85

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for anthracycline antibiotics like **Baumycin B1**.

UV-Vis Spectroscopy

Caption: UV-Vis Spectroscopy Workflow.

- **Sample Preparation:** A dilute solution of **Baumycin B1** is prepared in a UV-transparent solvent, typically methanol.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200 to 800 nm. The solvent is used as a blank for baseline correction.

Infrared (IR) Spectroscopy

Caption: IR Spectroscopy Workflow (KBr Pellet Method).

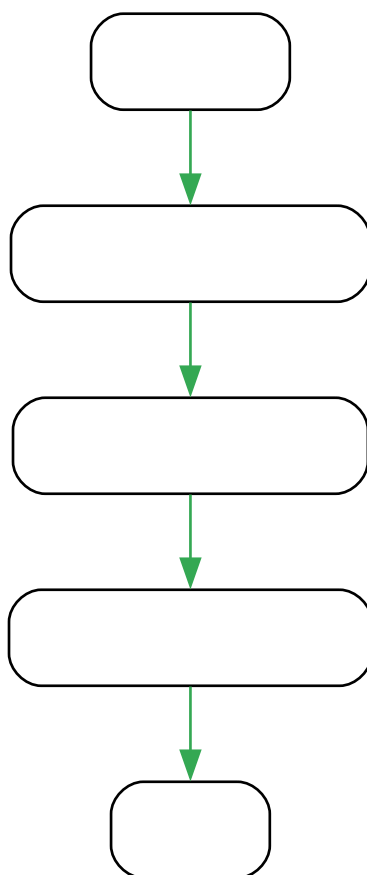
- **Sample Preparation:** A small amount of the solid **Baumycin B1** sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the KBr pellet is taken for correction.

Mass Spectrometry

Caption: Mass Spectrometry Workflow (ESI-MS).

- **Sample Introduction:** A solution of **Baumycin B1** is introduced into the mass spectrometer.
- **Ionization:** Electrospray ionization (ESI) is a common technique for ionizing anthracyclines, typically forming protonated molecules $[\text{M}+\text{H}]^+$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Time-of-Flight (TOF) or quadrupole analyzer.
- **Fragmentation (MS/MS):** To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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